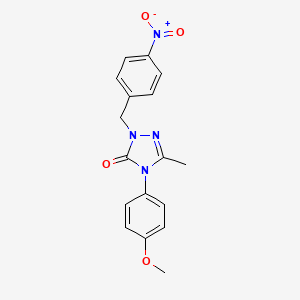
(4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The structure-activity relationship studies showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The chemical reactions of this compound have been studied in the context of its inhibitory effects on ENT1 and ENT2 . For instance, compound 3c, an analogue of this compound, reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 244.7 . It is a white to yellow solid with a storage temperature of 2-8 C .Aplicaciones Científicas De Investigación
Urease Inhibition for Bacterial Infections
Highly pathogenic bacteria utilize an enzyme called urease to colonize and maintain themselves. Inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections. Benzimidazole derivatives, which may share structural similarities with the compound you’re interested in, have been synthesized and screened for this purpose .
Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)
Previous studies have demonstrated that certain analogues of the compound are novel inhibitors of ENTs, with selectivity towards ENT2 over ENT1. This suggests potential applications in modulating nucleoside transport processes, which are important in various physiological and pathological conditions .
Synthesis and Structural Analysis
The synthesis of novel compounds related to the one you’ve mentioned can result in products with significant yields and distinct structural properties. These compounds’ structures are often confirmed through high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) experiments .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-25-12-13-26-18-14-15(6-7-21-18)19(24)23-10-8-22(9-11-23)17-5-3-2-4-16(17)20/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPZJNKGGMUWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione](/img/structure/B2957899.png)
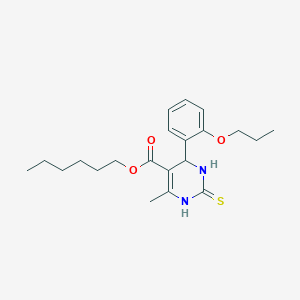
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2957902.png)
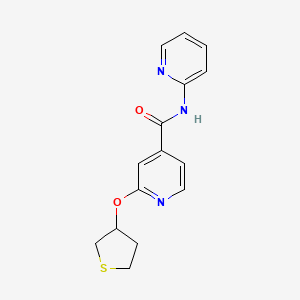
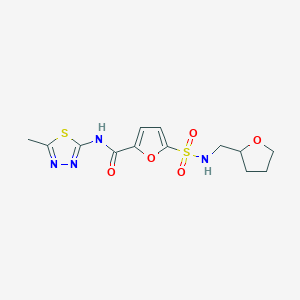
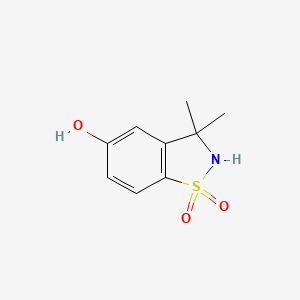

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2957911.png)
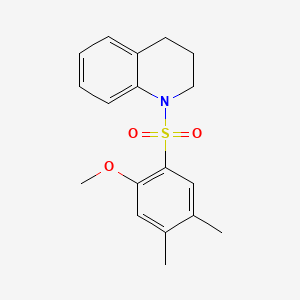
![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2957916.png)
![3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2957917.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2957918.png)
